molecular formula C13H10BrClO B7859396 2-Bromobenzyl-(2-chlorophenyl)ether CAS No. 1309933-16-1

2-Bromobenzyl-(2-chlorophenyl)ether

Cat. No.: B7859396
CAS No.: 1309933-16-1
M. Wt: 297.57 g/mol
InChI Key: GHQZAZVWLAFTOS-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(2-chlorophenyl)ether is an organic compound with the molecular formula C13H10BrClO and a molecular weight of 297.57 g/mol . This compound is characterized by the presence of a bromobenzyl group and a chlorophenyl ether linkage, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzyl-(2-chlorophenyl)ether typically involves the reaction of 2-bromobenzyl alcohol with 2-chlorophenol under specific conditions. One common method is the Williamson ether synthesis, where the alcohol and phenol are reacted in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl-(2-chlorophenyl)ether undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether linkage to alcohols or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, nitriles, or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromobenzyl-(2-chlorophenyl)ether is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromobenzyl-(2-chlorophenyl)ether involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The ether linkage and halogen substituents play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzyl phenyl ether
  • 2-Chlorobenzyl phenyl ether
  • 2-Bromophenyl ether

Uniqueness

2-Bromobenzyl-(2-chlorophenyl)ether is unique due to the presence of both bromine and chlorine substituents, which impart distinct chemical reactivity and biological activity. This dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name

1-bromo-2-[(2-chlorophenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQZAZVWLAFTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254079
Record name Benzene, 1-bromo-2-[(2-chlorophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309933-16-1
Record name Benzene, 1-bromo-2-[(2-chlorophenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309933-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-[(2-chlorophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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